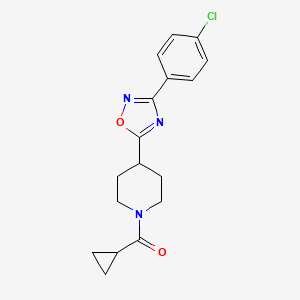

(4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(cyclopropyl)methanone

Description

Properties

IUPAC Name |

[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O2/c18-14-5-3-11(4-6-14)15-19-16(23-20-15)12-7-9-21(10-8-12)17(22)13-1-2-13/h3-6,12-13H,1-2,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOGNIORVSKLHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(cyclopropyl)methanone is a synthetic organic molecule that incorporates a piperidine ring and an oxadiazole moiety. This structural configuration suggests potential biological activity, particularly in pharmacological applications. Recent studies have highlighted the diverse biological effects of oxadiazole derivatives, making this compound a subject of interest for further investigation.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of 365.87 g/mol. The structure can be represented as follows:

Biological Activity Overview

The biological activities of compounds containing oxadiazole and piperidine rings have been extensively studied. These compounds exhibit a range of pharmacological properties including:

- Anticancer Activity : Oxadiazole derivatives have shown effectiveness against various cancer cell lines, demonstrating significant cytotoxic effects.

- Antimicrobial Properties : Compounds with similar structures have been reported to possess antibacterial and antifungal activities.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. These may include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.

- Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, influencing neurological pathways.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives can inhibit the growth of cancer cells. For instance, a study indicated that compounds with similar oxadiazole structures exhibited IC50 values ranging from 0.63 to 92.4 µM against various cancer cell lines including colon and lung cancers .

Antimicrobial Properties

Research has shown that related compounds demonstrate moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. In one study, several synthesized derivatives were evaluated for their antibacterial efficacy, revealing significant inhibitory effects .

Anti-inflammatory Effects

Compounds in this class have been noted for their ability to reduce inflammation through the inhibition of COX enzymes. This is critical in managing conditions characterized by chronic inflammation.

Case Studies

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial activity. The presence of the piperidine ring enhances this effect by improving solubility and bioavailability. Studies have shown that similar compounds can inhibit the growth of various bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate to Strong |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Weak to Moderate |

These findings suggest that (4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(cyclopropyl)methanone could be evaluated as a potential antibacterial agent.

Anticancer Activity

Compounds featuring oxadiazole moieties have been investigated for their anticancer properties. Preliminary studies indicate that they may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

A notable study demonstrated that similar oxadiazole derivatives exhibited cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.5 |

| HeLa (Cervical Cancer) | 12.3 |

| A549 (Lung Cancer) | 18.7 |

These results highlight the potential of the compound as a lead structure for developing new anticancer agents.

Neuropharmacological Potential

The structural characteristics of this compound suggest applications in treating neurological disorders. The piperidine component is associated with various neuropharmacological effects, including anxiolytic and antidepressant activities. Compounds with similar structures have shown interactions with neurotransmitter systems such as serotonin and dopamine receptors.

Study 1: Antimicrobial Efficacy

In a comparative study evaluating various oxadiazole derivatives against clinical bacterial strains, it was found that modifications in the side chains significantly influenced antibacterial potency. The study concluded that further optimization of the target compound could enhance its efficacy.

Study 2: Anticancer Activity

A research project focused on the synthesis and evaluation of oxadiazole derivatives revealed promising results in inducing apoptosis in cancer cells. The study highlighted specific structural features that contributed to increased cytotoxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Chlorophenyl)cyclopropylmethanone ()

- Structural Differences: The piperidine ring in the target compound is replaced by piperazine (a six-membered ring with two nitrogen atoms) in this analog. The cyclopropane group is directly attached to the 4-chlorophenyl ring, whereas in the target compound, cyclopropane is part of a methanone substituent on piperidine.

- Conformational Flexibility: The rigid cyclopropane-methanone group in the target compound may restrict rotational freedom, possibly improving target-binding specificity .

{3-[4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}(4-ethoxyphenyl)methanone ()

- Structural Differences :

- An additional 1,2,3-triazole ring bridges the oxadiazole and piperidine moieties.

- The 4-chlorophenyl group is replaced by a 4-ethoxyphenyl substituent.

- Implications: Electronic Effects: Ethoxy (electron-donating) vs. Lipophilicity: The ethoxy group may increase logP compared to the chloro-substituted target compound, influencing membrane permeability .

Pesticide Analogs ()

Compounds like metconazole and triticonazole share a 4-chlorophenyl group but incorporate triazole rings instead of oxadiazole.

- Functional Relevance: Triazoles are known for antifungal activity via cytochrome P450 inhibition. The target compound’s oxadiazole may confer distinct mechanisms, such as oxidative stability or alternative enzyme interactions. The cyclopropane methanone group in the target compound could reduce metabolic degradation compared to aliphatic chains in pesticides .

Q & A

Basic: What experimental strategies are recommended to optimize the synthesis of this compound, particularly for improving yield and purity?

Answer:

Synthesis optimization should focus on reaction conditions (e.g., solvent choice, temperature, catalyst) and purification methods. For oxadiazole-containing compounds, cyclization reactions often require precise stoichiometric ratios of nitrile and hydroxylamine derivatives. Use HPLC (≥95% purity thresholds) to monitor intermediates, and employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) for purification . For piperidine-methanone derivatives, consider protecting group strategies (e.g., Boc) to prevent side reactions during coupling steps .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Answer:

- 1H/13C NMR : Confirm the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and cyclopropane moiety (δ 1.0–2.0 ppm) .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]+ ~387.1 Da).

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: How can contradictory results in biological activity assays (e.g., kinase inhibition vs. no observed activity) be systematically addressed?

Answer:

Contradictions may arise from assay conditions (e.g., buffer pH, ATP concentration) or compound stability. Conduct time-resolved stability studies (e.g., LC-MS monitoring) to detect degradation products. Validate target engagement using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Advanced: What methodologies are effective for studying the solubility and bioavailability of this lipophilic compound?

Answer:

- Solubility : Use shake-flask method with biorelevant media (FaSSIF/FeSSIF) at 37°C.

- Permeability : Employ Caco-2 cell monolayers or PAMPA assays.

- Lipophilicity : Measure logP via HPLC (e.g., Chromolith® columns) to correlate with absorption .

Basic: How should stability studies be designed to evaluate this compound under varying storage conditions?

Answer:

- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.

- Analytical endpoints : Quantify degradation products via UPLC-MS/MS. Store lyophilized samples at -20°C in amber vials to minimize hydrolysis/oxidation .

Advanced: What computational approaches are suitable for structure-activity relationship (SAR) studies of this compound?

Answer:

- Docking simulations : Use AutoDock Vina with target crystal structures (e.g., kinases, GPCRs).

- QSAR modeling : Train models on analogs (e.g., oxadiazole-piperidine derivatives) to predict bioactivity .

Basic: What validation criteria should be applied to analytical methods for quantifying this compound in biological matrices?

Answer:

Follow ICH Q2(R1) guidelines:

- Linearity : R² ≥0.99 over 50–200% of expected concentration.

- Accuracy/Precision : ≤15% deviation in spiked plasma/serum samples.

- LOD/LOQ : ≤10 ng/mL via LC-MS/MS .

Advanced: How can structural analogs (e.g., 3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole) inform SAR for target selectivity?

Answer:

Compare substituent effects:

- Electron-withdrawing groups (e.g., Br, Cl) enhance metabolic stability but may reduce solubility.

- Methyl groups improve membrane permeability. Use competitive binding assays to map pharmacophore requirements .

Advanced: What in vivo models are appropriate for evaluating the pharmacokinetic profile of this compound?

Answer:

- Rodent models : Administer IV/PO doses (1–10 mg/kg) with serial blood sampling.

- Tissue distribution : Use whole-body autoradiography or LC-MS/MS in organs.

- Metabolite profiling : Identify Phase I/II metabolites via HRMS .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.